molecular formula C13H11NO B1361169 9H-Xanthen-9-amine CAS No. 35598-63-1

9H-Xanthen-9-amine

Cat. No.: B1361169
CAS No.: 35598-63-1
M. Wt: 197.23 g/mol
InChI Key: OTTYHRLXKGOXLY-UHFFFAOYSA-N
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Description

9H-Xanthen-9-amine is a derivative of xanthone, a class of oxygen-containing heterocycles Xanthones are naturally occurring compounds found in various plants, fungi, and lichens The structure of this compound consists of a tricyclic scaffold with an amine group attached to the ninth position of the xanthene ring

Mechanism of Action

Target of Action

9H-Xanthen-9-amine, a member of the xanthone family, is known to interact with various biological targets. Xanthones are known to possess a wide range of pharmacological activities, including antioxidant and anti-inflammatory activities . .

Mode of Action

Xanthones, in general, are known to modulate the nrf2 (nuclear factor erythroid-derived 2-like 2) pathway, which plays a crucial role in cellular response to oxidative stress and inflammation . The unique 9H-xanthen-9-one scaffold of xanthones allows them to accommodate a vast variety of substituents at different positions, modulating several biological responses .

Biochemical Pathways

The biosynthesis of xanthones in plants involves the shikimate and the acetate pathways . The pathway initially involves the shikimate pathway, either through L-phenylalanine-dependent or -independent pathway, that later forms an intermediate benzophenone, 2,3′,4,6-tetrahydroxybenzophenone . This is followed by a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds .

Result of Action

Xanthones are known to counteract oxidative stress via nrf2 modulation in inflamed human macrophages . They enhance the Nrf2 translocation, confirming a tight relationship between the xanthone scaffold and the Nrf2 activation as a sign of intracellular cell response towards oxidative stress and inflammation .

Action Environment

It is known that the synthesis and biological activities of xanthones can be influenced by various factors, including the presence of other compounds, ph, temperature, and light .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Xanthen-9-amine can be achieved through several methods:

    Classical Condensation: This involves the condensation of salicylic acid with a phenol derivative under acidic conditions.

    Aryl Aldehyde Method: An aryl aldehyde reacts with a phenol derivative in the presence of a catalyst.

    Salicylaldehyde Method: Salicylaldehyde reacts with 1,2-dihaloarenes to form the xanthene core.

    o-Haloarenecarboxylic Acid Method: This involves the reaction of o-haloarenecarboxylic acid with arynes.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the above synthetic routes to achieve higher yields and purity. The use of catalysts such as palladium, ruthenium, and copper can enhance the efficiency of these reactions .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of reduced amine derivatives.

    Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, leading to the formation of substituted xanthene derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological and chemical properties .

Scientific Research Applications

9H-Xanthen-9-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its specific amine substitution, which imparts unique chemical and biological properties. This makes it a valuable compound for drug development and other scientific applications .

Properties

IUPAC Name

9H-xanthen-9-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8,13H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTYHRLXKGOXLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60345186
Record name 9H-Xanthen-9-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35598-63-1
Record name 9H-Xanthen-9-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9H-Xanthen-9-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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